molecular formula C18H20N6O B2810371 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one CAS No. 2320956-48-5

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one

Cat. No.: B2810371
CAS No.: 2320956-48-5
M. Wt: 336.399
InChI Key: JTHWKFOAGOPUJQ-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a sophisticated molecule that features both triazole and benzimidazole moieties. This unique structural combination suggests potential biological activity, making it an attractive candidate for scientific investigation, especially in fields like medicinal chemistry and pharmaceutical development.

Preparation Methods

The synthetic routes for this compound typically involve a sequence of reactions that strategically assemble the triazole, azabicyclo octane, and benzimidazole rings. A common approach might include:

  • Initial synthesis of the 1H-1,2,4-triazole derivative.

  • Formation of the azabicyclo[3.2.1]octane scaffold through cyclization reactions.

  • Coupling the triazole unit with the azabicyclo[3.2.1]octane intermediate.

  • Finally, attaching the benzimidazole moiety via nucleophilic substitution or other appropriate linkage techniques. Industrially, the production might involve continuous flow processes to ensure scalability and consistency.

Chemical Reactions Analysis

This compound can undergo various reactions such as:

  • Oxidation

    Possibly using agents like potassium permanganate.

  • Reduction

    Using typical reagents like sodium borohydride to reduce any potentially reactive ketone groups.

  • Substitution

    Particularly nucleophilic substitution at the benzimidazole nitrogen.

The reaction conditions typically include solvents like dichloromethane or dimethylformamide, and catalysts like palladium or copper might be employed to facilitate these transformations. The major products usually retain the integrity of the triazole and benzimidazole rings due to their stability.

Scientific Research Applications

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[32

  • Chemistry

    As an intermediate in organic synthesis.

  • Biology

    Studying its interaction with biomolecules, given the triazole ring's known affinity for binding with enzymes.

  • Medicine

    Potential pharmacological properties, including antimicrobial or antifungal activity due to the triazole and benzimidazole components.

  • Industry

    Might be used as a functional material in the development of new polymers or coatings.

Mechanism of Action

The compound’s biological activity could be attributed to its ability to bind to specific molecular targets. The triazole ring may inhibit certain enzymes by mimicking substrate structures, while the benzimidazole ring might disrupt protein-DNA interactions, a known mechanism for similar compounds. These actions could interfere with essential biological pathways in microorganisms, potentially leading to their use as antimicrobial agents.

Comparison with Similar Compounds

Compared to other triazole-benzimidazole derivatives, this compound’s uniqueness lies in its azabicyclo[3.2.1]octane structure, which can enhance its binding affinity and selectivity. Similar compounds include:

  • 1H-1,2,4-triazole derivatives like fluconazole.

  • Benzimidazole derivatives like albendazole. Each of these compounds has demonstrated significant biological activity, but the incorporation of the azabicyclo[3.2.1]octane ring in our compound could offer enhanced pharmacokinetic properties or new mechanisms of action.

There you have it—a comprehensive look into the intriguing world of this compound!

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(9-22-12-20-16-3-1-2-4-17(16)22)24-13-5-6-14(24)8-15(7-13)23-11-19-10-21-23/h1-4,10-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHWKFOAGOPUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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